molecular formula C26H32N4O3S B2954170 N-(4-ETHOXYPHENYL)-2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1189954-06-0

N-(4-ETHOXYPHENYL)-2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2954170
CAS No.: 1189954-06-0
M. Wt: 480.63
InChI Key: LAKLBNPTOOECOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-{[8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic chemical compound featuring a complex 1,4,8-triazaspiro[4.5]decane core structure, which is of significant interest in medicinal chemistry and drug discovery research. This molecule is structurally characterized by a central spirocyclic dien system substituted with an ethyl group, further functionalized with a 4-methoxyphenyl moiety and a thioether-linked acetamide group bearing a 4-ethoxyphenyl substituent. The presence of this specific pharmacophore pattern, including the spirocyclic scaffold and multiple aromatic systems, suggests potential for diverse biological activity. Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening in various biochemical assays. Its structural complexity makes it a valuable asset for exploring structure-activity relationships (SAR) and for the development of novel therapeutic agents. The compound is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-4-30-16-14-26(15-17-30)28-24(19-6-10-21(32-3)11-7-19)25(29-26)34-18-23(31)27-20-8-12-22(13-9-20)33-5-2/h6-13H,4-5,14-18H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKLBNPTOOECOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Implications :

  • Electron-withdrawing vs. electron-donating groups : The 4-chlorophenyl substituent in may reduce electron density compared to the 4-methoxyphenyl group, altering binding affinity to hydrophobic pockets.
  • Alkyl chain length : The ethyl group (target compound) vs. methyl () affects steric bulk and metabolic stability.

Spectroscopic and Computational Comparisons

NMR Analysis

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:

  • The 4-chlorophenyl analogue would exhibit downfield shifts in aromatic protons due to chlorine’s electronegativity.
  • The ethoxy group in the target compound may shield adjacent protons, causing upfield shifts compared to methoxy or chloro derivatives.

Mass Spectrometry and Molecular Networking

Fragmentation patterns analyzed via cosine scoring (range: 0–1) reveal similarities:

  • The target compound and share high cosine scores (>0.8) due to conserved spirocyclic cores, while the triazole-based compound scores lower (<0.5) .

Computational Similarity Metrics

Tanimoto and Dice indices quantify structural overlap:

  • The target compound and show Tanimoto > 0.7 (high similarity) using MACCS fingerprints.
  • The triazole derivative scores Tanimoto < 0.4 , reflecting core structural divergence .

Bioactivity and Pharmacological Profiling

Compounds with structural similarities often cluster in bioactivity hierarchies :

  • The target compound and likely target similar proteins (e.g., cytochrome P450 enzymes) due to shared spirocyclic pharmacophores.
  • The triazole analogue may exhibit divergent bioactivity due to its flexible phenoxymethyl group, which could enhance membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound with high purity?

  • Methodology : Utilize multi-step organic synthesis with intermediates validated via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For purity assessment, employ reverse-phase HPLC (e.g., Chromolith or Purospher® STAR columns) with UV detection at λ = 254 nm. Monitor sulfur-containing moieties (e.g., sulfanyl groups) via FT-IR spectroscopy (S-H stretch ~2550 cm1^{-1}) to confirm structural integrity .
  • Experimental Design : Use split-plot designs (as in agricultural chemistry studies) to optimize reaction conditions (e.g., temperature, solvent polarity) across replicates, ensuring statistical validity .

Q. How can researchers assess the compound's preliminary bioactivity against target enzymes or receptors?

  • Methodology : Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) using recombinant proteins. For spiro-triazaspiro derivatives, prioritize kinases or proteases implicated in disease pathways. Include positive controls (e.g., known inhibitors) and calculate IC50_{50} values via nonlinear regression .
  • Data Validation : Perform dose-response curves in triplicate, applying ANOVA to confirm significance (p < 0.05) and exclude batch-to-batch variability .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different experimental models be resolved?

  • Approach : Apply comparative analysis frameworks (e.g., cross-model validation) to identify confounding variables. For instance, discrepancies between in vitro and in vivo results may arise from metabolic instability. Use LC-MS/MS to track metabolite formation in plasma or liver microsomes .
  • Statistical Tools : Employ Bayesian hierarchical models to integrate heterogeneous datasets, adjusting for covariates like cell permeability or protein binding .

Q. What computational strategies are effective for predicting the compound's environmental fate and toxicity?

  • Methodology : Combine quantitative structure-activity relationship (QSAR) models with molecular dynamics simulations. Use software like Schrödinger Suite or GROMACS to predict hydrolysis rates of the ethoxyphenyl and methoxyphenyl groups under varying pH/temperature conditions .
  • Validation : Cross-reference computational predictions with experimental data from long-term stability studies (e.g., accelerated degradation tests under UV light or oxidative stress) .

Q. How can machine learning enhance the design of analogs with improved target specificity?

  • Methodology : Train neural networks on existing bioactivity data (e.g., ChEMBL or PubChem entries) to generate virtual libraries of spiro-triazaspiro analogs. Prioritize candidates with modified sulfanyl-acetamide moieties to enhance binding entropy .
  • Experimental Integration : Validate top candidates via SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) and selectivity ratios against off-target receptors .

Q. What experimental designs are optimal for studying the compound's stability in biological matrices?

  • Protocol : Use a randomized block design with split-split plots to test stability in plasma, PBS, and simulated gastric fluid. Quantify degradation products via UPLC-QTOF-MS and apply time-series ANOVA to identify degradation pathways (e.g., hydrolysis vs. oxidation) .
  • Reporting Standards : Follow IUPAC guidelines for documenting thermophysical properties (e.g., half-life, activation energy) to ensure reproducibility .

Methodological Best Practices

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

  • Resolution : Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spirocyclic systems. For sulfur-containing regions, use 33^33S NMR (if accessible) or X-ray crystallography to confirm stereochemistry .
  • Collaborative Workflow : Share raw spectral data via platforms like NMReDATA to enable peer validation .

Q. What are the ethical considerations in reporting negative or inconclusive results for this compound?

  • Guidelines : Adopt transparency frameworks from postcolonial theory and religious studies, emphasizing full disclosure of methodological limitations (e.g., low sample size, instrument sensitivity) .
  • Documentation : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to archive datasets, even if results are inconclusive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.